molecular formula C31H32N2O2S2 B12879824 (5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 58090-15-6

(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12879824
CAS No.: 58090-15-6
M. Wt: 528.7 g/mol
InChI Key: CCVIWMKJHOBSDI-CWZTZZGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazole moiety: This step may involve the condensation of suitable aldehydes or ketones with amines or nitriles.

    Substitution reactions: Various substituents, such as cyclohexyl and phenyl groups, can be introduced through nucleophilic substitution or other organic reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolidinones are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar activities, making it a subject of interest for drug discovery.

Medicine

The medicinal applications of this compound could include its use as a lead compound for the development of new pharmaceuticals. Its potential biological activities may make it useful in treating various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and oxazole derivatives. Examples include:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Oxazole: A core structure in many biologically active molecules.

Uniqueness

The uniqueness of “(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and substituents, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

58090-15-6

Molecular Formula

C31H32N2O2S2

Molecular Weight

528.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H32N2O2S2/c1-3-32-26(35-28(24-17-9-5-10-18-24)27(32)23-15-7-4-8-16-23)21-13-14-22(2)29-30(34)33(31(36)37-29)25-19-11-6-12-20-25/h4-5,7-10,13-18,21,25H,3,6,11-12,19-20H2,1-2H3/b14-13+,26-21+,29-22-

InChI Key

CCVIWMKJHOBSDI-CWZTZZGLSA-N

Isomeric SMILES

CCN1/C(=C\C=C\C(=C/2\C(=O)N(C(=S)S2)C3CCCCC3)\C)/OC(=C1C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCN1C(=CC=CC(=C2C(=O)N(C(=S)S2)C3CCCCC3)C)OC(=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.